molecular formula C21H20ClN5O4S B2532160 N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 901736-07-0

N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No.: B2532160
CAS No.: 901736-07-0
M. Wt: 473.93
InChI Key: LBHAWERIJNAEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN5O4S and its molecular weight is 473.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The triazoloquinazoline derivatives have been synthesized through various innovative routes, demonstrating the versatility and potential for diverse chemical modifications within this class. For instance, the synthesis of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showcased the cyclization of 2-hydrazino-3-(3-methoxyphenyl)-3H-quinazolin-4-one with various electrophiles, highlighting a method for developing new H1-antihistaminic agents (Alagarsamy et al., 2009).

Pharmacological Investigations

  • The pharmacological potential of triazoloquinazoline derivatives has been explored in various studies. For example, the in vivo H1-antihistaminic activity of these compounds was evaluated on guinea pigs, demonstrating significant protection against histamine-induced bronchospasm. This research suggests that certain derivatives could serve as prototypes for developing new classes of H1-antihistamines, with minimal sedative effects compared to traditional antihistamines (Alagarsamy et al., 2008).

Molecular Docking and Structure-Activity Relationship

  • Advanced studies have employed molecular docking and density functional theory (DFT) calculations to explore the interaction between triazoloquinazoline derivatives and target proteins. These studies not only contribute to understanding the structural basis of the compound's activity but also aid in the design of molecules with enhanced pharmacological properties. For example, the synthesis and molecular docking of 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one highlighted its potential inhibitory activity against SHP2 protein, suggesting its application in cancer therapy (Wu et al., 2022).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O4S/c1-11-23-20-13-8-17(30-3)18(31-4)9-15(13)25-21(27(20)26-11)32-10-19(28)24-12-5-6-16(29-2)14(22)7-12/h5-9H,10H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHAWERIJNAEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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